molecular formula C11H19NO4 B3104915 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid CAS No. 1507389-76-5

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

Cat. No. B3104915
CAS RN: 1507389-76-5
M. Wt: 229.27 g/mol
InChI Key: WHYRSTZRPZXWFG-UHFFFAOYSA-N
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Description

The compound “1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is used as a protecting group in peptide synthesis . It can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions commonly with trifluoroacetic acid . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .

Scientific Research Applications

Synthesis from L-Aspartic Acid

The compound has been synthesized from L-aspartic acid on a large scale, highlighting its relevance in the field of chemical synthesis. The process involves methylation, reduction, protection, and mesylation steps, culminating in the formation of the target compound (Yoshida et al., 1996).

Mechanism and Application in tert-Butyloxycarbonyl Group Migration

Research by Xue and Silverman (2010) discusses a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism in related compounds. This study is crucial in understanding the structural and reactive aspects of similar compounds in scientific research (Xue & Silverman, 2010).

Use as a tert-Butoxycarbonylation Reagent

The compound has been used as a tert-butoxycarbonylation reagent for various substrates, including phenols and aromatic acids. This indicates its utility in organic synthesis, especially in the modification of different organic molecules (Saito, Ouchi, & Takahata, 2006).

Role in Crystal Structure Studies

The crystal structure of related compounds has been studied to examine the role of N-methylation in peptide conformation, indicating its application in structural biology and crystallography (Jankowska et al., 2002).

Application in Antimicrobial Activity

Compounds related to 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. This highlights its potential role in the development of new antibacterial agents (Di Cesare et al., 1992).

Stereoselective and Scalable Synthesis

A stereoselective and scalable synthesis method has been developed for derivatives of this compound, demonstrating its significance in organic synthesis and the potential for large-scale production (Gan et al., 2013).

Synthesis and Properties of Polyacetylenes

The compound has been used in the synthesis of novel amino acid-derived acetylene monomers, indicating its application in polymer science and material engineering (Gao, Sanda, & Masuda, 2003).

Role in Stereoselective Carbon-Carbon Bond Formation

It has been used as a chiral auxiliary in stereoselective carbon−carbon bond formation, showcasing its application in advanced organic synthesis and the creation of chiral molecules (Kubo et al., 1997).

Mechanism of Action

Target of Action

It’s worth noting that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that the compound might interact with amines or other nitrogen-containing functional groups in biological systems.

Mode of Action

The compound, being a Boc-protected amino acid derivative, primarily acts as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it a reliable protecting group in various chemical reactions.

Biochemical Pathways

The boc group plays a crucial role in peptide synthesis, where it protects the amino group from unwanted reactions . This allows for selective bond formation and minimizes competing reactions with reactive functional groups .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis, allowing for selective reactions and the synthesis of complex molecules . The Boc group can be selectively removed under acidic conditions, revealing the previously protected amine group .

Action Environment

The action of “1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . Furthermore, the removal of the Boc group typically requires acidic conditions . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH and solvent conditions of the environment.

properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRSTZRPZXWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

CAS RN

1507389-76-5
Record name 1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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